N-(2-chloro-5-nitrophenyl)-3-nitrobenzamide
Overview
Description
N-(2-chloro-5-nitrophenyl)-3-nitrobenzamide is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of both chloro and nitro substituents on the benzene ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-5-nitrophenyl)-3-nitrobenzamide typically involves the nitration of 2-chloroaniline followed by acylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group at the desired position on the benzene ring. The resulting nitroaniline is then subjected to acylation using 3-nitrobenzoyl chloride in the presence of a base such as pyridine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound.
Chemical Reactions Analysis
Types of Reactions: N-(2-chloro-5-nitrophenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: Formation of N-(2-chloro-5-aminophenyl)-3-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso or further nitrated derivatives.
Scientific Research Applications
N-(2-chloro-5-nitrophenyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new compounds with potential biological activity.
Biology: Investigated for its potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit significant biological activity against various pathogens and cancer cell lines.
Medicine: Explored for its potential use in drug development. Its derivatives are being studied for their pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. Its unique chemical structure makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrophenyl)-3-nitrobenzamide and its derivatives involves interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chloro substituent may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. These interactions can result in the inhibition of key enzymes or disruption of cellular processes, contributing to the compound’s biological activity.
Comparison with Similar Compounds
- 2-chloro-5-nitrophenyl isothiocyanate
- 4-chloro-3-nitrophenyl isothiocyanate
- 3-nitrophenyl isothiocyanate
- 4-chloro-3-nitroaniline
Comparison: N-(2-chloro-5-nitrophenyl)-3-nitrobenzamide is unique due to the presence of both chloro and nitro groups on the benzene ring, which impart distinct chemical properties. Compared to similar compounds, it exhibits a different reactivity profile and potential biological activity. The specific arrangement of substituents on the benzene ring influences its chemical behavior and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O5/c14-11-5-4-10(17(21)22)7-12(11)15-13(18)8-2-1-3-9(6-8)16(19)20/h1-7H,(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDBCOJIWRWNKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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